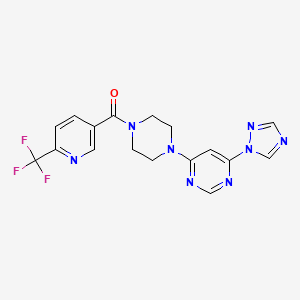
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H15F3N8O and its molecular weight is 404.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring, which is known for its biological activity.
- A pyrimidine moiety that contributes to its pharmacological properties.
- A piperazine linkage that enhances solubility and bioavailability.
- A trifluoromethyl group that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole and pyrimidine rings allow for binding to various biological macromolecules, potentially leading to the inhibition of enzymatic activity or modulation of signaling pathways.
Research indicates that compounds containing triazole and pyrimidine structures often exhibit:
- Antimicrobial properties.
- Anticancer effects through apoptosis induction in cancer cells.
- Anti-inflammatory activities by modulating cytokine production.
Anticancer Activity
A study evaluating similar triazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | HCT-116 | 6.2 |
| Triazole Derivative | T47D | 27.3 |
Antimicrobial Activity
Triazole derivatives have also shown promising antimicrobial properties. In vitro studies have indicated that these compounds can inhibit the growth of various pathogenic bacteria, suggesting their potential as therapeutic agents against infections .
Case Studies
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A related study on pyridine derivatives showed that compounds could inhibit FGFR signaling pathways critical in tumorigenesis. The most potent derivative exhibited IC50 values ranging from 7 to 712 nM against different FGFR types .
- Selective Kinase Inhibition : Another study focused on the selective inhibition of TGF-β type I receptor kinase by triazole derivatives, which resulted in significant anti-fibrotic effects and enhanced oral bioavailability .
特性
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8O/c18-17(19,20)13-2-1-12(8-22-13)16(29)27-5-3-26(4-6-27)14-7-15(24-10-23-14)28-11-21-9-25-28/h1-2,7-11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAILQHJQVUXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














